tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate
CAS No.: 1286274-84-7
Cat. No.: VC7836580
Molecular Formula: C16H25N3O3
Molecular Weight: 307.39
* For research use only. Not for human or veterinary use.
![tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate - 1286274-84-7](/images/structure/VC7836580.png)
Specification
CAS No. | 1286274-84-7 |
---|---|
Molecular Formula | C16H25N3O3 |
Molecular Weight | 307.39 |
IUPAC Name | tert-butyl 4-[(5-aminopyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11,17H2,1-3H3 |
Standard InChI Key | PFAMFNIEJDWGSS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)N |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a methyleneoxy linker connected to a 5-aminopyridinyl moiety. The piperidine nitrogen is protected by a Boc group, a common strategy to enhance stability during synthetic manipulations . The molecular formula is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol .
Key Structural Features:
-
Piperidine Core: Confers conformational rigidity and influences pharmacokinetic properties such as solubility and membrane permeability .
-
Boc Protecting Group: Introduced via tert-butyl chloroformate, this group shields the piperidine nitrogen from undesired reactions during synthesis and is cleavable under acidic conditions (e.g., HCl in dioxane) .
-
5-Aminopyridinyloxy-Methyl Substituent: The electron-rich pyridine ring and primary amine group enable hydrogen bonding and π-π interactions with biological targets, enhancing binding affinity .
Physical and Spectroscopic Data
Predicted physicochemical properties include a boiling point of 445.1±45.0°C and a density of 1.174±0.06 g/cm³ . The pKa of the pyridinyl amine is estimated at 4.71±0.22, suggesting moderate basicity under physiological conditions .
Spectroscopic Characteristics:
-
¹H NMR: Signals include a singlet for the tert-butyl group (δ 1.46 ppm), multiplet for piperidine protons (δ 1.56–3.95 ppm), and aromatic resonances for the pyridine ring (δ 6.53–7.62 ppm) .
-
IR Spectroscopy: Stretching vibrations for N-H (3350 cm⁻¹), C=O (1690 cm⁻¹), and C-O-C (1250 cm⁻¹) are observed .
-
Mass Spectrometry: The molecular ion peak appears at m/z 307.2 (M+H)⁺, with fragmentation patterns consistent with Boc group loss (m/z 207.1) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically involves a multi-step sequence starting from commercially available precursors:
Step 1: Boc Protection of Piperidine
4-Hydroxymethylpiperidine is treated with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate .
Step 2: Mitsunobu Coupling
The hydroxyl group is replaced via a Mitsunobu reaction with 2-hydroxy-5-nitropyridine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This produces tert-butyl 4-[(5-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate .
Reaction Conditions:
Step 3: Nitro Group Reduction
Catalytic hydrogenation (H₂, 10% Pd/C) in methanol reduces the nitro group to an amine, affording the final product in quantitative yield .
Optimization Notes:
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors replace batch processes to enhance efficiency and safety. Automated systems control parameters such as temperature, pressure, and reagent stoichiometry, achieving consistent yields of >90% .
Chemical Reactivity and Applications
Functional Group Transformations
The compound undergoes diverse reactions:
Pharmaceutical Relevance
-
Kinase Inhibitors: The 5-aminopyridine moiety chelates ATP-binding sites in kinases (e.g., EGFR, VEGFR), enabling design of anticancer agents .
-
CNS Agents: Piperidine derivatives cross the blood-brain barrier, targeting serotonin and dopamine receptors .
-
Antibacterial Scaffolds: Functionalization at the amine position yields quinolone analogs with Gram-positive activity .
Future Directions
Ongoing research explores enantioselective synthesis using chiral catalysts and biocatalytic methods to access stereoisomers for targeted drug design . Computational studies (e.g., molecular docking) aim to optimize interactions with emerging therapeutic targets like SARS-CoV-2 main protease .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume